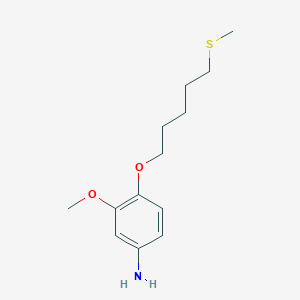
m-ANISIDINE, 4-((5-(METHYLTHIO)PENTYL)OXY)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
M-ANISIDINE, 4-((5-(METHYLTHIO)PENTYL)OXY)- is a chemical compound that has been widely used in scientific research due to its unique properties.
作用機序
The mechanism of action of m-ANISIDINE is not fully understood. However, it is believed to work by binding to specific sites on proteins and altering their function. This can lead to changes in biochemical and physiological processes, which can be studied to gain a better understanding of these processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of m-ANISIDINE are varied and depend on the specific biological process being studied. However, some of the effects that have been observed include changes in enzyme activity, alterations in protein-ligand interactions, and changes in cell signaling pathways.
実験室実験の利点と制限
One of the main advantages of using m-ANISIDINE in lab experiments is its high specificity for certain proteins and biological processes. This allows researchers to study these processes in detail and gain a better understanding of their function. However, one limitation of using m-ANISIDINE is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for research involving m-ANISIDINE. Some possible areas of study include the development of new drugs based on its structure, the use of m-ANISIDINE as a tool to study protein-protein interactions, and the development of new techniques for labeling and tracking proteins in live cells.
In conclusion, m-ANISIDINE is a valuable tool for scientific research, with a wide range of applications in the study of biological processes. Its unique properties make it an important compound for understanding the mechanisms of various biological processes, and it has the potential to lead to the development of new drugs and therapies in the future.
合成法
The synthesis of m-ANISIDINE involves the reaction of 4-methoxyaniline with 5-bromopentan-1-ol in the presence of a base catalyst. The resulting product is then treated with sodium hydrosulfide to replace the bromine group with a thiol group, resulting in the formation of m-ANISIDINE.
科学的研究の応用
M-ANISIDINE has been widely used in scientific research as a tool to study various biological processes. It has been found to be particularly useful in the study of protein-ligand interactions, as it can be used to label proteins and track their interactions with other molecules. It has also been used in the study of enzyme kinetics and in the development of new drugs.
特性
CAS番号 |
106270-88-6 |
|---|---|
製品名 |
m-ANISIDINE, 4-((5-(METHYLTHIO)PENTYL)OXY)- |
分子式 |
C13H21NO2S |
分子量 |
255.38 g/mol |
IUPAC名 |
3-methoxy-4-(5-methylsulfanylpentoxy)aniline |
InChI |
InChI=1S/C13H21NO2S/c1-15-13-10-11(14)6-7-12(13)16-8-4-3-5-9-17-2/h6-7,10H,3-5,8-9,14H2,1-2H3 |
InChIキー |
DBEKNFDHJQPQEI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)N)OCCCCCSC |
正規SMILES |
COC1=C(C=CC(=C1)N)OCCCCCSC |
その他のCAS番号 |
106270-88-6 |
同義語 |
3-methoxy-4-(5-methylsulfanylpentoxy)aniline |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





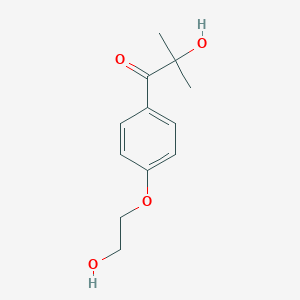
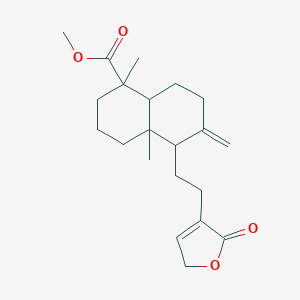
![7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one](/img/structure/B25246.png)
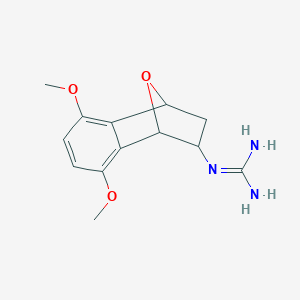
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[(4-chloro-3-cyanophenyl)carbamoylamino]-3-hydroxyphenyl]hexanamide](/img/structure/B25249.png)

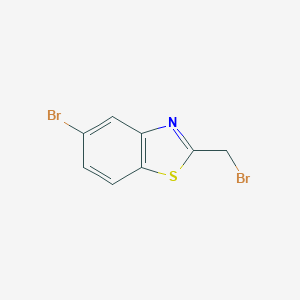

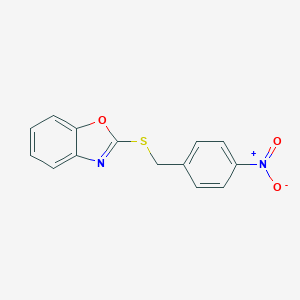
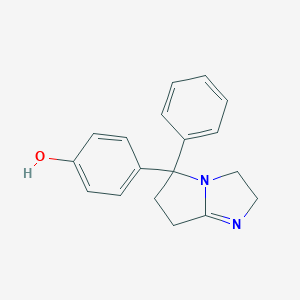
![4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid](/img/structure/B25260.png)
